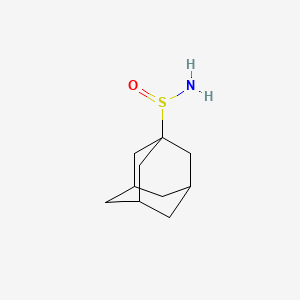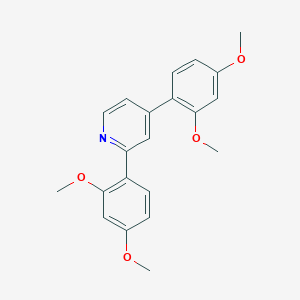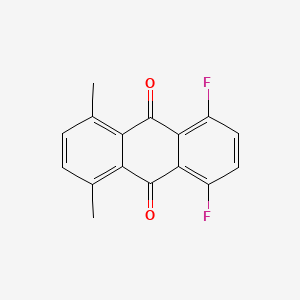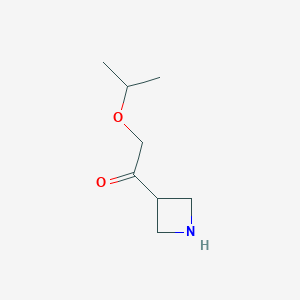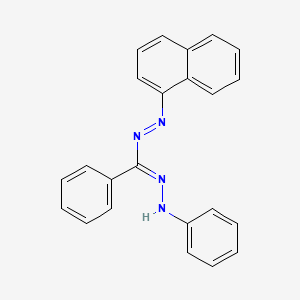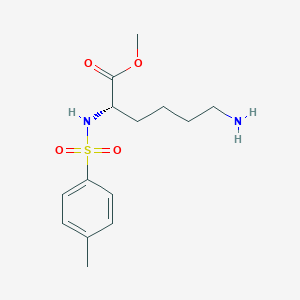
N-Tosyllysine methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Tosyllysine methyl ester is a chemical compound that belongs to the class of esters. It is derived from lysine, an essential amino acid, and tosyl, a sulfonyl functional group. This compound is often used in organic synthesis and has various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Tosyllysine methyl ester can be synthesized through the esterification of N-tosyllysine with methanol in the presence of an acid catalyst. One common method involves the use of trimethylchlorosilane and methanol at room temperature, which provides good to excellent yields . Another method involves the use of malonate derivatives and dibromobutane to produce key intermediates, which can then be modified to the required group at the ε-position .
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification processes using similar reagents and conditions as those used in laboratory synthesis. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-Tosyllysine methyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed to produce N-tosyllysine and methanol.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used for hydrolysis.
Reduction: Reducing agents like lithium aluminum hydride are commonly used for the reduction of esters to alcohols.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium azide or potassium cyanide.
Major Products Formed
Hydrolysis: N-tosyllysine and methanol.
Reduction: N-tosyllysine alcohol.
Substitution: Various substituted derivatives of N-tosyllysine.
Aplicaciones Científicas De Investigación
N-Tosyllysine methyl ester has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-Tosyllysine methyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release N-tosyllysine, which can then participate in various biochemical reactions. The tosyl group can act as a protecting group, preventing unwanted reactions during the synthesis of complex molecules .
Comparación Con Compuestos Similares
Similar Compounds
- N-Tosylalanine methyl ester
- N-Tosylphenylalanine methyl ester
- N-Tosylglycine methyl ester
Uniqueness
N-Tosyllysine methyl ester is unique due to the presence of the lysine residue, which contains an additional amino group. This allows for further functionalization and modification, making it a versatile building block in organic synthesis .
Propiedades
Número CAS |
6072-04-4 |
|---|---|
Fórmula molecular |
C14H22N2O4S |
Peso molecular |
314.40 g/mol |
Nombre IUPAC |
methyl (2S)-6-amino-2-[(4-methylphenyl)sulfonylamino]hexanoate |
InChI |
InChI=1S/C14H22N2O4S/c1-11-6-8-12(9-7-11)21(18,19)16-13(14(17)20-2)5-3-4-10-15/h6-9,13,16H,3-5,10,15H2,1-2H3/t13-/m0/s1 |
Clave InChI |
XWVNOUSQIVZZJK-ZDUSSCGKSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CCCCN)C(=O)OC |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)NC(CCCCN)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(1R)-1-aminoethyl]-N-(2-furylmethyl)benzenesulfonamide](/img/structure/B13147811.png)
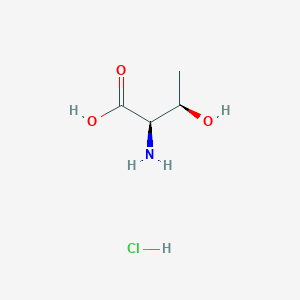

![1-Boc-3,4-bis[(methylsulfonyl)oxy]pyrrolidine](/img/structure/B13147827.png)

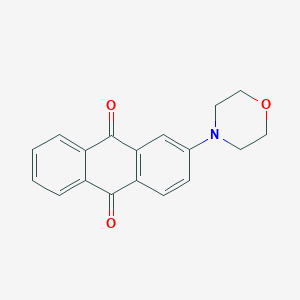
![N-([1,1'-Biphenyl]-4-yl)-4'-vinyl-[1,1'-biphenyl]-4-amine](/img/structure/B13147856.png)
